molecular formula C16H26O B024168 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone CAS No. 54464-57-2

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

Cat. No.: B024168
CAS No.: 54464-57-2
M. Wt: 234.38 g/mol
InChI Key: FVUGZKDGWGKCFE-UHFFFAOYSA-N
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Description

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, commonly known as OTNE or Iso E Super (CAS 54464-57-2), is a bicyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It is a colorless to pale yellow liquid with a boiling point of 134–135°C at 2.8 mmHg and is classified as a volatile, flammable compound . Structurally, it features an octahydronaphthalene core substituted with four methyl groups and an acetyl moiety, contributing to its stability and distinctive woody-amber fragrance .

OTNE is widely used in perfumery for its long-lasting, velvety scent and is a key ingredient in commercial fragrances such as Viktor & Rolf Spicebomb Extreme and Maison Margiela Lazy Sunday Morning . Its safety profile has been extensively reviewed by the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA), which established maximum acceptable concentrations in consumer products (e.g., 0.4604 mg/kg/day for high-end cosmetic users) .

Properties

IUPAC Name

1-(2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUGZKDGWGKCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031290
Record name Isocyclemone E
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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CAS No.

54464-57-2
Record name Iso-E Super
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Record name Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-
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Record name 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one
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Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Temperature : Conducted at 20–40°C under anhydrous conditions to prevent hydrolysis of AlCl₃.

  • Solvent : Typically performed in non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

  • Regioselectivity : AlCl₃ directs the acetyl group to the 4-position relative to the isohexenyl chain, forming a substituted cyclohexenylmethyl ketone intermediate.

The reaction yields an intermediate that undergoes subsequent cyclization to form the octahydronaphthalene core. Imperfect regioselectivity during this step results in minor isomers, which are later addressed in purification.

Acid-Catalyzed Cyclization

The intermediate from the Diels-Alder step is subjected to Brønsted acid-catalyzed cyclization , typically using phosphoric acid (H₃PO₄) . This step closes the naphthalene ring and induces alkene migration, generating structural isomers.

Key Cyclization Parameters

  • Acid Concentration : 85–95% H₃PO₄ ensures efficient protonation and carbocation formation.

  • Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may promote side reactions.

  • Isomer Distribution : The final product comprises four isomers:

    • Beta isomer (30–65%)

    • Gamma isomer (10–33%)

    • Alpha isomer (8–20%)

    • Minor isomer (0–5%).

Isomer Control and Optimization

Industrial production prioritizes the beta isomer due to its dominant olfactory impact. Isomer ratios are modulated via:

Table 1: Factors Influencing Isomer Ratios

FactorEffect on Isomer DistributionIndustrial Adjustment
Reaction TemperatureHigher temps favor gamma isomerMaintain 60–80°C for beta dominance
Acid StrengthConcentrated H₃PO₄ increases alphaUse 85% H₃PO₄ for balanced yield
Catalyst PurityImpurities promote minor isomersHigh-purity AlCl₃ (≥99%)

Industrial-Scale Production

Large-scale synthesis employs batch reactors with rigorous process controls:

Table 2: Industrial Process Parameters

ParameterSpecificationPurpose
Reactor Volume5,000–20,000 LEconomies of scale
Mixing Speed200–400 RPMEnsures homogeneous catalysis
DistillationFractional at 150–200°C (10 mmHg)Separates isomers by boiling point
Yield Optimization75–85%Minimizes raw material waste

Post-reaction purification involves fractional distillation to isolate the beta isomer, followed by recrystallization from methanol-chloroform mixtures.

Physicochemical Properties Relevant to Synthesis

Table 3: Key Physical Properties

PropertyValueImplications for Synthesis
Boiling Point312.2±31.0°C (predicted)Guides distillation parameters
Density0.95±0.1 g/cm³Informs solvent selection
Solubility in CHCl₃Slightly solubleFacilitates recrystallization
StabilityLight-sensitiveRequires amber glass storage

Challenges and Innovations

Recent advancements focus on catalytic recycling to reduce AlCl₃ waste and enzymatic resolution to enhance beta isomer purity . However, industrial adoption remains limited due to cost and scalability constraints.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Fragrance Industry

Key Role in Perfumes:

  • Iso E Super is primarily known for its use in the fragrance industry. It contributes a rich and complex scent profile that enhances the overall olfactory experience of perfumes and scented products .
  • Its versatility allows it to be blended with a wide range of other fragrance notes, making it a staple ingredient in many high-end perfumes.

Market Impact:

  • The global fragrance market heavily relies on compounds like Iso E Super due to their unique scent characteristics and stability .

Flavoring Agents

Culinary Applications:

  • In addition to fragrances, this compound is utilized in the food industry to create distinctive flavor profiles. It is particularly popular in gourmet and specialty food products where unique flavor enhancement is desired .
  • Its application in flavoring agents helps to elevate the sensory experience of food products.

Pharmaceuticals

Potential Therapeutic Properties:

  • Research indicates that Iso E Super may have potential applications in drug formulation. Its unique chemical structure may contribute to the development of novel therapeutic agents targeting various health conditions .
  • Studies are ongoing to explore its antimicrobial and anti-inflammatory properties which could lead to new pharmaceutical developments.

Cosmetics

Incorporation into Skincare Products:

  • The compound is also found in cosmetic formulations where it serves as both a fragrance component and potentially beneficial ingredient for skin care products .
  • Its inclusion enhances the sensory attributes of cosmetics while providing an appealing scent.

Research and Development

Organic Synthesis:

  • Iso E Super serves as a model compound in various studies related to synthetic organic reactions and mechanisms .
  • It is valuable in academic and industrial research settings for developing new materials and chemical processes due to its unique structural properties.

Study on Fragrance Development

A recent study highlighted the effectiveness of Iso E Super in creating long-lasting fragrances that maintain their integrity over time. The research demonstrated that perfumes containing this compound exhibited enhanced stability when exposed to various environmental conditions .

Research on Antimicrobial Properties

Another investigation focused on the potential antimicrobial effects of Iso E Super. Preliminary results indicated that it may inhibit certain bacterial strains commonly associated with skin infections. Further studies are needed to validate these findings and explore practical applications in skincare formulations .

Mechanism of Action

The mechanism by which 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone exerts its effects primarily involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic woody, amber-like scent. The molecular targets include various olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number References
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone (OTNE) C₁₆H₂₆O 234.38 Octahydronaphthalene core, 4 methyl groups 54464-57-2
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone C₁₅H₂₂O 230.35 Tetrahydro core, fewer methyl groups N/A
1-(1,2-Oxazinan-2-yl)-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone C₁₆H₂₁NO₂ 259.35 Oxazinan heterocycle, naphthalenyl group 50163461 (ChemSpider)
1-(5,8-Dihydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)-ethanone C₁₈H₂₆O 270.41 Pentamethyl substitution N/A

Key Observations :

  • OTNE (C₁₆H₂₆O) has a fully saturated octahydronaphthalene core, enhancing its thermal stability compared to partially hydrogenated analogues like the tetrahydro derivative (C₁₅H₂₂O) .
  • Pentamethyl derivatives (e.g., C₁₈H₂₆O) exhibit increased hydrophobicity, impacting solubility and volatility .

Application and Performance

Table 2: Functional Comparison

Compound Primary Use Fragrance Profile Volatility Stability in Formulations References
OTNE Perfumery (base note) Woody, amber, musky Low High
1-(5,5,8,8-Tetramethyl-... Organic synthesis intermediate Not applicable Moderate Moderate
Oxazinan derivative Pharmaceutical intermediates N/A High Low (hydrolytically labile)

Key Observations :

  • OTNE’s low volatility and high stability make it ideal for long-lasting fragrances, whereas oxazinan derivatives are unsuitable for perfumery due to hydrolytic instability .
  • The tetrahydro analogue (C₁₅H₂₂O) is primarily used in synthetic chemistry, lacking the olfactory properties of OTNE .

Key Observations :

  • OTNE has a significantly higher No Expected Sensitization Induction Level (NESIL) than other cyclic ketones, indicating lower dermal sensitization risk .
  • Its classification as a marine pollutant necessitates stricter handling compared to non-hazardous analogues .

Biological Activity

1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone, commonly known as OTNE (octahydrotetramethyl acetophenone), is a synthetic organic compound with the molecular formula C16H26OC_{16}H_{26}O and a molecular weight of approximately 234.38 g/mol. It is primarily recognized for its use in the fragrance industry due to its woody and amber-like scent. This article explores the biological activity of OTNE, focusing on its mechanisms of action, potential therapeutic properties, and relevant case studies.

OTNE functions primarily as a fragrance compound by interacting with olfactory receptors. The following outlines its mechanism of action:

  • Binding to Olfactory Receptors : OTNE binds to specific olfactory receptors in the nasal epithelium. This binding initiates a signal transduction pathway that leads to the perception of its characteristic scent.
  • Biochemical Pathways : The binding activates G-proteins that stimulate adenylate cyclase activity, resulting in increased levels of cyclic AMP (cAMP). This cascade ultimately opens ion channels and generates electrical signals transmitted to the brain .

OTNE can undergo various chemical reactions which may influence its biological activity:

  • Oxidation : It can be oxidized to form carboxylic acids or other ketones using agents like potassium permanganate or chromium trioxide.
  • Reduction : The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : OTNE can participate in electrophilic aromatic substitution reactions .

Applications in Research

OTNE has been investigated for several applications beyond its use as a fragrance:

  • Biological Studies : Research has focused on its interaction with biological systems and potential therapeutic properties. Studies have suggested possible antimicrobial and anti-inflammatory effects.
  • Chemical Research : OTNE serves as a model compound in synthetic organic chemistry studies due to its unique structural properties .

Case Studies

Several studies highlight the biological activity of OTNE:

  • Fragrance Sensitivity and Allergic Reactions :
    • A study assessed the sensitization potential of OTNE in humans exposed to various fragrance compounds. Results indicated that while most individuals tolerated OTNE well, a small percentage exhibited allergic responses .
  • Antimicrobial Properties :
    • In vitro studies demonstrated that OTNE exhibited antimicrobial activity against several bacterial strains. The compound was effective at low concentrations, suggesting potential for use in antimicrobial formulations .
  • Environmental Impact Assessment :
    • An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) assessed the environmental risks associated with OTNE's industrial use. The study noted that while OTNE is generally safe when used appropriately in fragrances, concerns about its ecological impact necessitate further investigation into its degradation products and long-term effects on aquatic systems .

Comparative Analysis

The following table compares OTNE with related compounds:

Compound NameCAS NumberMolecular FormulaPrimary UseNotable Properties
OTNE54464-57-2C16H26OFragranceWoody scent; potential antimicrobial
Iso E Super54464-59-4C16H26OFragranceSimilar structure; widely used in perfumes
Amberonne68155-66-8C16H26OFragranceUnique scent profile; used in cosmetics

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure forms of this compound, and how do stereochemical configurations affect olfactory properties?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts, such as the Corey–Hong method, which employs a Sharpless epoxidation followed by stereocontrolled cyclization to yield (1S,2R)- and (1R,2S)-enantiomers . Olfactory evaluation by trained panels reveals significant differences in odor thresholds; for example, the (+)-(1S,2R)-enantiomer exhibits a 175-fold higher odor potency than its antipode .
  • Key Data :

EnantiomerOdor Threshold (ppb)Relative Potency
(+)-(1S,2R)0.05175x
(-)-(1R,2S)8.751x

Q. What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : Use a combination of:

  • GC-MS for volatile impurity detection (boiling point: 134–135°C at 2.8 mmHg) .
  • NMR (¹H and ¹³C) to confirm stereochemistry and methyl group positions .
  • X-ray crystallography for resolving absolute configurations in enantiomeric mixtures .

Q. How should researchers mitigate risks associated with dermal sensitization and systemic toxicity during laboratory handling?

  • Methodological Answer : Adhere to IFRA safety guidelines, which cap concentrations in formulations at 0.6–21.4% depending on product type (e.g., 0.6% for leave-on skincare) . Use PPE (gloves, fume hoods) and follow waste disposal protocols per REACH regulations (EC No. 1907/2006) to prevent environmental release .

Advanced Research Questions

Q. How do environmental persistence (PBT) and bioaccumulation risks influence experimental design for ecological toxicity studies?

  • Methodological Answer : Under the Lautenberg Act, the EPA classifies this compound as a PBT chemical, necessitating aquatic risk assessments using OECD Test Guideline 305 (bioaccumulation in fish) . Prioritize low-dose chronic exposure models (e.g., 28-day dermal toxicity studies in rodents) to evaluate long-term effects .
  • Key Findings :

  • Persistence : Half-life >60 days in sediment .
  • Bioaccumulation Factor (BCF) : 1,500–2,000 in aquatic organisms .

Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicity data?

  • Methodological Answer : Discrepancies in sensitization thresholds (e.g., LLNA vs. human patch tests) require:

  • QSAR modeling to predict metabolite reactivity (e.g., epoxide intermediates).
  • Cross-species comparative studies using murine local lymph node assays (LLNA) and 3D epidermal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone
Reactant of Route 2
1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone

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